molecular formula C19H11F4N3O2S2 B2939373 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 912622-81-2

4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2939373
CAS No.: 912622-81-2
M. Wt: 453.43
InChI Key: NITYLDDYNSIDTG-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine and Trifluoromethyl Groups: These groups are typically introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and thiazolo[5,4-b]pyridine compounds.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole.

    Thiazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3O2S2/c20-15-8-7-13(10-14(15)19(21,22)23)30(27,28)26-12-5-3-11(4-6-12)17-25-16-2-1-9-24-18(16)29-17/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITYLDDYNSIDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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